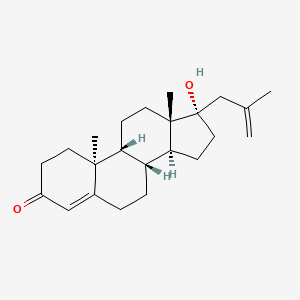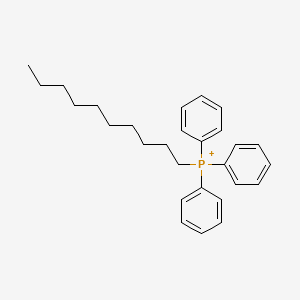
Pssg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pssg is a compound formed through the oxidation of penicillamine by glutathione disulfide. This compound is significant in the study of thiol-disulfide exchange reactions and has implications in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pssg can be synthesized through the reaction of penicillamine with glutathione disulfide. The reaction typically occurs in an aqueous solution over a pH range of 4-9. The reactive species involved are penicillamine with its amino group protonated and its thiol group deprotonated, and glutathione disulfide with its amino groups protonated .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Pssg undergoes several types of reactions, including:
Reduction: The compound can be reduced back to penicillamine and glutathione under certain conditions.
Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione disulfide, dithiothreitol (DTT), and other reducing agents. The reactions typically occur in aqueous solutions at neutral pH .
Major Products Formed
The major products formed from the reduction of penicillamine-glutathione mixed disulfide are penicillamine and glutathione .
Wissenschaftliche Forschungsanwendungen
Pssg has several scientific research applications:
Wirkmechanismus
Pssg exerts its effects through thiol-disulfide exchange reactions. The molecular targets include thiol-containing proteins and enzymes involved in redox homeostasis. The pathways involved are primarily related to the maintenance of cellular redox balance and the detoxification of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Pssg can be compared with other mixed disulfides such as cysteine-glutathione mixed disulfide and penicillamine-cysteine mixed disulfide. These compounds share similar properties but differ in their reactivity and biological roles. For example, penicillamine-glutathione mixed disulfide has a lower tendency to form symmetrical disulfides compared to cysteine-glutathione mixed disulfide due to steric hindrance from the methyl groups adjacent to the sulfur .
List of Similar Compounds
- Cysteine-glutathione mixed disulfide
- Penicillamine-cysteine mixed disulfide
- Captopril disulfide
Eigenschaften
CAS-Nummer |
92000-26-5 |
|---|---|
Molekularformel |
C15H26N4O8S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1 |
InChI-Schlüssel |
YONJPLIBVIENNO-LAEOZQHASA-N |
SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| 92000-26-5 | |
Synonyme |
penicillamine-glutathione mixed disulfide PSSG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
